molecular formula C11H15NO2 B14262489 N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide CAS No. 137855-43-7

N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide

Cat. No.: B14262489
CAS No.: 137855-43-7
M. Wt: 193.24 g/mol
InChI Key: QAAMNMFLDFHAQJ-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide is a chemical compound with the molecular formula C11H15NO2 It is known for its unique structure, which includes a hydroxyphenyl group attached to a propan-2-yl chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide typically involves the reaction of 2-hydroxyacetophenone with isopropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The acetamide group may also play a role in binding to proteins and other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyphenyl)acetamide: Similar structure but lacks the propan-2-yl group.

    N-(1-Hydroxy-3-phenyl-propan-2-yl)benzamide: Contains a benzamide group instead of an acetamide group.

    2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: Contains additional chlorine and nitro groups.

Uniqueness

N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

137855-43-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[1-(2-hydroxyphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H15NO2/c1-8(12-9(2)13)7-10-5-3-4-6-11(10)14/h3-6,8,14H,7H2,1-2H3,(H,12,13)

InChI Key

QAAMNMFLDFHAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1O)NC(=O)C

Origin of Product

United States

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